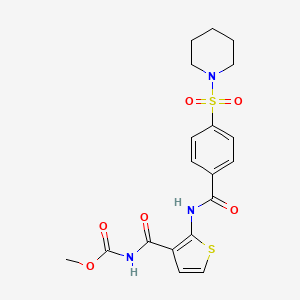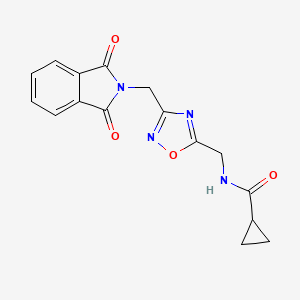
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an isoindolinone unit, which is a type of heterocyclic compound . Isoindolinones are found in a variety of natural products and in a great number of synthetic biologically active compounds .
Synthesis Analysis
Isoindolinones can be synthesized through various methods. One method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .
Molecular Structure Analysis
The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .
Chemical Reactions Analysis
The reactivity of isoindolinones can be explored in various ways. For example, the reactivity between 2-acetylbenzonitrile and dimethyl malonate led to a very convenient synthesis of a new compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, (1,3-Dioxoisoindolin-2-yl)methyl acetate, a related compound, has a molecular formula of C11H9NO4, an average mass of 219.193 Da, and a monoisotopic mass of 219.053162 Da .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Y. Aouine et al. (2011) synthesized derivatives such as 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, which exhibited inhibiting activity for mild steel corrosion in acidic media. This indicates potential applications in industrial and engineering contexts for corrosion control (Aouine et al., 2011).
Antimicrobial Activity : M. C. Patel and D. Dhameliya (2010) reported the synthesis of compounds like 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide, which showed promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobials (Patel & Dhameliya, 2010).
Antiviral Research : Titiksh L. Devale et al. (2017) synthesized a series of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide that exhibited in vitro Reverse Transcriptase inhibitory activity, indicating potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).
Anti-Inflammatory Agents : A. P. Nikalje et al. (2015) reported the synthesis and evaluation of compounds like 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid as anti-inflammatory agents. These compounds showed promising activity in both in vitro and in vivo models (Nikalje et al., 2015).
Anticancer Research : B. Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Molecular Structure Analysis : Betül Yılmaz et al. (2012) conducted a study on the molecular structure of a related compound, providing insights into its chemical and physical properties. This could aid in understanding the behavior and potential applications of similar compounds (Yılmaz et al., 2012).
Antioxidant Activity : I. Tumosienė et al. (2019) synthesized derivatives with antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that compounds with an isoindoline-1,3-dione nucleus have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
Compounds with an isoindoline-1,3-dione nucleus are known for their diverse chemical reactivity and promising applications .
Biochemical Pathways
Compounds with an isoindoline-1,3-dione nucleus are known to have potential applications in different fields .
Result of Action
Compounds with an isoindoline-1,3-dione nucleus are known for their potential therapeutic applications .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
Eigenschaften
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-14(9-5-6-9)17-7-13-18-12(19-24-13)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-4,9H,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGUERCLLPEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

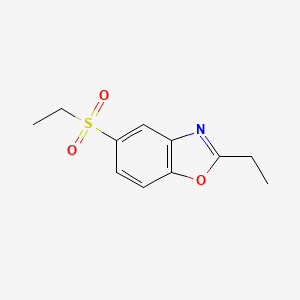
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
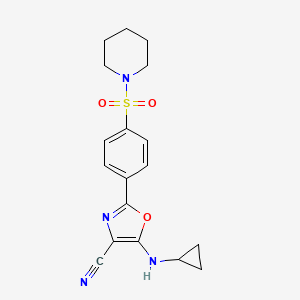

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
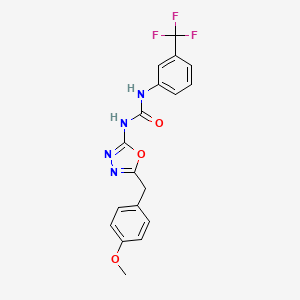
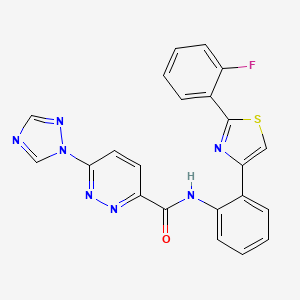
![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)
